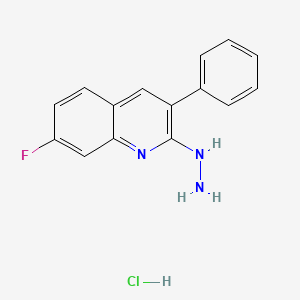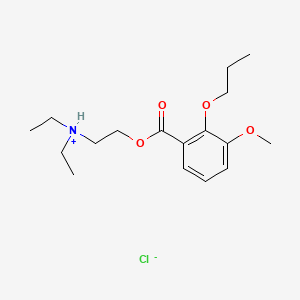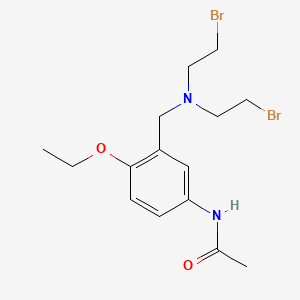
3,5-Dimethyl-4-nitrosomorpholine
Übersicht
Beschreibung
3,5-Dimethyl-4-nitrosomorpholine is an organic compound with the molecular formula C₆H₁₂N₂O₂ It is a derivative of morpholine, characterized by the presence of two methyl groups at positions 3 and 5, and a nitroso group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-nitrosomorpholine typically involves the nitration of 3,5-dimethylmorpholine. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitroso group at the 4-position. Common reagents used in this process include nitric acid and sulfuric acid, which act as nitrating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to maintain a balance between reaction rate and product purity. The use of advanced catalytic systems and automated control mechanisms ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-4-nitrosomorpholine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-4-nitrosomorpholine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its nitroso group, which can interact with biological targets.
Industry: It is used in the development of specialty chemicals and materials, where its unique reactivity is advantageous.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-4-nitrosomorpholine involves its interaction with molecular targets through its nitroso group. This group can undergo redox reactions, forming reactive intermediates that can modify biological molecules. The pathways involved include:
Redox Cycling: The nitroso group can participate in redox cycling, generating reactive oxygen species (ROS) that can affect cellular function.
Covalent Modification: The compound can form covalent bonds with nucleophilic sites on proteins and DNA, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylmorpholine: Lacks the nitroso group, resulting in different chemical reactivity.
4-Nitrosomorpholine: Lacks the methyl groups, which affects its steric and electronic properties.
3,5-Dimethyl-4-nitrosopiperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
3,5-Dimethyl-4-nitrosomorpholine is unique due to the combination of its nitroso group and the steric effects of the methyl groups
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-nitrosomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-5-3-10-4-6(2)8(5)7-9/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJOMSMMHPFFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1N=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970897 | |
| Record name | 3,5-Dimethyl-4-nitrosomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55556-87-1 | |
| Record name | Morpholine, 3,5-dimethyl-4-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethyl-4-nitrosomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(Cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B15344834.png)
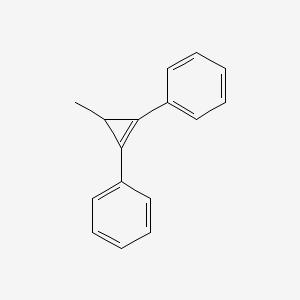


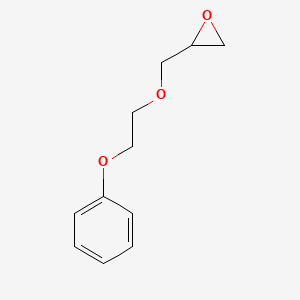
![1-[(4E,8E)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-yl]ethanone](/img/structure/B15344871.png)

